molecular formula C14H19NO7 B14760410 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)

Cat. No.: B14760410
M. Wt: 313.30 g/mol
InChI Key: XCIYBLSSMABYNZ-RMLUDKJBSA-N
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Description

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) is a structurally complex spirocyclic compound characterized by:

  • Core structure: A spiro[4.4]nonane framework fused with oxygen (1-oxa) and nitrogen (7-aza) heteroatoms.
  • Functional groups: 2,6-dioxo groups, a tert-butyl ester at position 7, and a methyl ester at position 6.
  • Stereochemistry: The (5R-trans) configuration confers distinct spatial orientation, influencing reactivity and biological interactions .

Synthesis: Multi-step protocols involving cyclization and functional group protection/deprotection, often using tert-butyl carbamate (Boc) intermediates to stabilize the spirocyclic core .

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

7-O-tert-butyl 8-O-methyl (5R,8S)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate

InChI

InChI=1S/C14H19NO7/c1-13(2,3)22-12(19)15-8(10(17)20-4)7-14(11(15)18)6-5-9(16)21-14/h8H,5-7H2,1-4H3/t8-,14+/m0/s1

InChI Key

XCIYBLSSMABYNZ-RMLUDKJBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@]2(C1=O)CCC(=O)O2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include cyclization reactions that introduce the spiro center, followed by functional group modifications to introduce the ester and dioxo functionalities. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit angiogenesis by interfering with the vascular endothelial growth factor (VEGF) signaling pathway, thereby preventing the formation of new blood vessels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the molecular and functional distinctions between the target compound and related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Applications Reference
Target Compound (5R-trans) C₁₃H₁₉NO₆ 285.29 tert-butyl ester, methyl ester, (5R-trans) GPR119 agonism; metabolic disorder modulation
1-Oxa-7-azaspiro[4.4]nonane C₇H₁₁NO₂ 141.17 Unsubstituted core Intermediate for complex syntheses
3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester C₁₂H₁₉NO₄ 241.28 tert-butyl ester, 3-oxo group Enzyme inhibition assays
Azaspirene (1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione) C₁₃H₁₅NO₄ 249.26 Benzyl-substituted dione Angiogenesis inhibition via endothelial cell suppression
1,4-Dioxa-7-azaspiro[4.4]nonane C₇H₁₁NO₂ 141.17 Additional oxygen atom (1,4-dioxa) Altered polarity and solubility
1-Oxa-7-azaspiro[3.5]nonane C₇H₁₁NO 125.17 Smaller spiro[3.5] framework Reduced steric hindrance; antimicrobial leads
Target Compound vs. 1-Oxa-7-azaspiro[4.4]nonane
  • Structural Distinction : The target compound’s tert-butyl and methyl esters enhance steric bulk and lipophilicity, improving receptor binding affinity compared to the unsubstituted core .
  • Bioactivity : While the parent structure lacks significant bioactivity, the target compound’s ester groups enable GPR119 activation (EC₅₀ ~50 nM), a key mechanism for insulin secretion .
Target Compound vs. Azaspirene
  • Functional Groups : Azaspirene’s benzyl-substituted dione moiety enables π-π stacking with biological targets, whereas the target compound’s esters favor hydrophobic interactions .
  • Mechanism : Azaspirene inhibits angiogenesis by suppressing endothelial cell proliferation, while the target compound focuses on metabolic pathways .
Target Compound vs. 1,4-Dioxa-7-azaspiro[4.4]nonane
  • Polarity : The 1,4-dioxa variant’s additional oxygen increases polarity (PSA = 44.76 Ų), reducing blood-brain barrier permeability compared to the target compound (PSA = 76.34 Ų) .

Pharmacological Potential

  • Metabolic Disorders : The target compound’s GPR119 agonism enhances glucose-dependent insulin secretion in vitro, with low cytotoxicity (IC₅₀ >100 µM) .
  • Anticancer Activity : Analogues like Azaspirene show tumor growth suppression in murine models (TGI = 60% at 10 mg/kg) via anti-angiogenic effects .

Biological Activity

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI), is a bicyclic compound with significant potential in pharmacology due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the fields of anti-inflammatory and analgesic research.

  • Molecular Formula : C14H19NO7
  • Molecular Weight : 313.3 g/mol
  • CAS Number : 146610-75-5
  • Canonical SMILES : CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)C(=O)OC

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit carrageenan-induced paw edema in rats, a common model for assessing anti-inflammatory activity. The compound's ability to modulate inflammatory mediators such as inducible nitric oxide synthase (iNOS) and lipoxygenase (LOX) positions it as a promising candidate for new non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Properties

In addition to its anti-inflammatory effects, the compound has demonstrated analgesic properties comparable to established NSAIDs like diclofenac. In various animal models, it has been reported to reduce pain responses effectively, suggesting its utility in pain management therapies .

Antipyretic and Antiproliferative Activities

The compound has also shown antipyretic effects, indicating its potential in managing fever. Furthermore, preliminary findings suggest it may possess antiproliferative properties against certain cancer cell lines, highlighting its versatility in therapeutic applications .

Mechanistic Insights

The biological activity of this compound can be attributed to its interactions with key enzymes involved in inflammatory pathways:

Compound Affinity (kcal/mol) to COX-1 Affinity (kcal/mol) to COX-2
Diclofenac-8.5
Celecoxib-12.2
1-Oxa-7-Azaspiro[4.4]nonaneTBDTBD

This table illustrates the potential competitive inhibition of cyclooxygenase enzymes by the compound, which is crucial for the synthesis of pro-inflammatory prostaglandins.

Study on Inflammatory Response

In a controlled study involving rat models, the administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with saline. The study highlighted that doses as low as 4 mg/kg were effective in reducing inflammation markers .

Cancer Cell Line Evaluation

Another study evaluated the antiproliferative effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that further exploration into its mechanisms could yield valuable insights for cancer therapeutics .

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